4-Iodobenzo[d]isoxazol-3-amine
Overview
Description
4-Iodobenzo[d]isoxazol-3-amine: is a heterocyclic compound that features an isoxazole ring fused with a benzene ring and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoro-6-iodobenzonitrile with acetohydroxamic acid in the presence of potassium tert-butoxide in N,N-dimethylformamide at room temperature. The reaction proceeds over 12 hours, yielding the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Iodobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.
Cycloaddition: Reactions with nitrile oxides or azides in the presence of copper catalysts are common for forming new heterocyclic compounds.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted isoxazoles.
Cycloaddition Products: These reactions typically yield polycyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: 4-Iodobenzo[d]isoxazol-3-amine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology and Medicine: Isoxazole derivatives are known for their biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Iodobenzo[d]isoxazol-3-amine in biological systems involves its interaction with specific molecular targets. Isoxazole derivatives are known to inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
4-Aminobenzo[d]isoxazole: Similar structure but lacks the iodine atom.
4-Chlorobenzo[d]isoxazole: Contains a chlorine atom instead of iodine.
4-Bromobenzo[d]isoxazole: Contains a bromine atom instead of iodine.
Uniqueness: 4-Iodobenzo[d]isoxazol-3-amine is unique due to the presence of the iodine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-iodo-1,2-benzoxazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKORJSVHOFMLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NO2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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